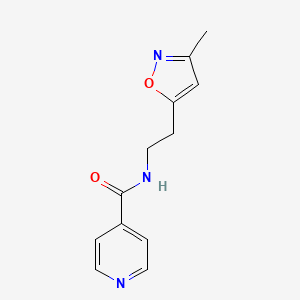
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide, also known as MIEN, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MIEN is a small molecule that can effectively penetrate cell membranes, making it a promising candidate for drug development. In
作用机制
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide exerts its biological effects by binding to specific targets in cells, such as enzymes or receptors. The exact mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide is not fully understood, but it is believed to act through the modulation of various signaling pathways, including the PI3K/Akt pathway, the NF-κB pathway, and the MAPK pathway. By modulating these pathways, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can regulate cell proliferation, apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can inhibit cell growth, induce apoptosis, and suppress metastasis. In immune cells, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB. In neurons, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can protect against oxidative stress and apoptosis, and enhance neurite outgrowth and synaptic plasticity.
实验室实验的优点和局限性
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has several advantages for lab experiments, including its small size, high solubility, and good cell permeability. N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can be easily synthesized in the lab, and its purity can be improved through recrystallization. However, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide also has some limitations, such as its relatively low potency and specificity compared to other drugs, and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide. One direction is to optimize the synthesis method to improve the yield and purity of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide, and to develop more efficient and scalable methods for its production. Another direction is to further explore the mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide, and to identify its specific targets and downstream signaling pathways. A third direction is to investigate the therapeutic potential of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide in animal models of various diseases, and to evaluate its safety and efficacy in clinical trials. Finally, future research could focus on developing N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide analogs or derivatives with improved potency, specificity, and pharmacokinetic properties.
合成方法
The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide involves the reaction of isonicotinic acid with 3-methylisoxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethylenediamine to form N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide. The overall yield of the synthesis is about 40%, and the purity can be improved through recrystallization.
科学研究应用
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been shown to inhibit the growth and metastasis of cancer cells by targeting the PI3K/Akt signaling pathway. In inflammation research, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In neurodegenerative disease research, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
属性
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-8-11(17-15-9)4-7-14-12(16)10-2-5-13-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKJAFDSDDHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2668378.png)
![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2668379.png)
![N-1,3-benzodioxol-5-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2668381.png)
![5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2668386.png)
![(2,4-dimethylthiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2668387.png)

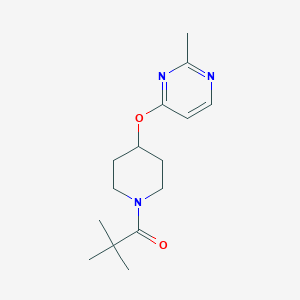
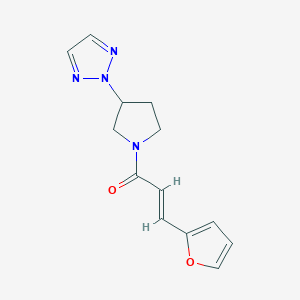
![1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-methylpiperidine-4-carboxamide](/img/structure/B2668393.png)
![3-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2668394.png)
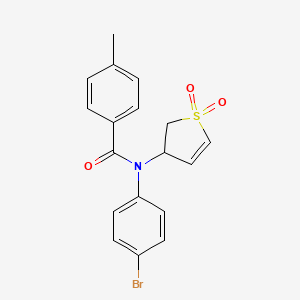
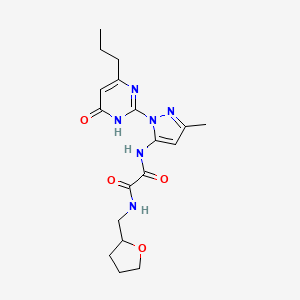
![{2-[1-(2-Methylprop-2-enyl)benzimidazol-2-ylthio]ethoxy}benzene](/img/structure/B2668398.png)
![3-chloro-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668400.png)